molecular formula C110H214N6O39P2 B11929571 Kdo2-Lipid A ammonium

Kdo2-Lipid A ammonium

Cat. No.: B11929571
M. Wt: 2306.8 g/mol
InChI Key: HBSUHPVFGADBOQ-RAJSAFOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kdo2-Lipid A ammonium is a chemically defined lipopolysaccharide with potent endotoxin activity. It is a selective and potent agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. This compound is derived from the lipopolysaccharide of Gram-negative bacteria and is known for its ability to stimulate the release of tumor necrosis factor (TNF) and prostaglandin E2 (PGE2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kdo2-Lipid A ammonium involves a series of enzymatic steps. The biosynthesis of Kdo2-Lipid A in bacteria like Escherichia coli involves nine enzymatic steps, starting from the formation of lipid A and the addition of 3-deoxy-D-manno-octulosonic acid (Kdo). The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from bacterial cultures. For instance, Kdo2-Lipid A can be extracted from a heptose-deficient Escherichia coli mutant and purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .

Chemical Reactions Analysis

Types of Reactions

Kdo2-Lipid A ammonium primarily undergoes reactions related to its role as an endotoxin. These include interactions with immune receptors like TLR4, leading to the release of cytokines such as TNF and PGE2 .

Common Reagents and Conditions

The reactions involving this compound typically occur under physiological conditions, as it interacts with immune cells. The compound’s activity is significantly reduced in cells deficient in TLR4, indicating the specificity of its action .

Major Products Formed

The major products formed from the reactions involving this compound are cytokines, including TNF and PGE2, which are crucial mediators of the immune response .

Mechanism of Action

Kdo2-Lipid A ammonium exerts its effects by acting as an agonist for TLR4. It binds to the TLR4/myeloid differentiation protein 2 (MD2) complex, leading to the activation of downstream signaling pathways. This activation results in the release of pro-inflammatory cytokines such as TNF and PGE2, which play a crucial role in the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kdo2-Lipid A ammonium is unique due to its high specificity for TLR4 and its potent endotoxin activity. Unlike other lipid A derivatives, it retains full endotoxin activity, making it a valuable tool for studying immune responses and developing therapeutic interventions .

Properties

Molecular Formula

C110H214N6O39P2

Molecular Weight

2306.8 g/mol

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1

InChI Key

HBSUHPVFGADBOQ-RAJSAFOISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.